molecular formula C20H14N4O4 B2599843 1-(3-chlorophenyl)-N-(1-methyl-3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1112373-98-4

1-(3-chlorophenyl)-N-(1-methyl-3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2599843
CAS No.: 1112373-98-4
M. Wt: 374.356
InChI Key: DNIACXIYZNOETF-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(1-methyl-3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H14N4O4 and its molecular weight is 374.356. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

1-(3-chlorophenyl)-N-(1-methyl-3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide and related compounds have been the focus of various synthesis and characterization studies, elucidating their molecular structure and conformation. For example, Shen et al. (2013) synthesized a series of triazole carboxamides and characterized them using NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography. They highlighted the molecular conformation and intermolecular interactions, particularly hydrogen bonding, which stabilized the molecular packing (Shen et al., 2013).

Biological Activities

Triazole carboxamides have been studied for their potential biological activities. Xu et al. (2006) synthesized benzotriazole compounds containing a thioamide group and reported that they exhibited antifungal activity (Xu et al., 2006). Another study by Pokhodylo et al. (2021) identified that certain triazole carboxamides demonstrated selective antimicrobial activity, particularly against pathogens like Staphylococcus aureus and Candida albicans (Pokhodylo et al., 2021).

Antimicrobial and Antifungal Properties

The synthesis and evaluation of novel triazole derivatives for their antimicrobial properties have been a significant area of research. Bekircan et al. (2015) synthesized novel heterocyclic compounds and investigated their lipase and α-glucosidase inhibition properties. They found that some compounds showed promising activities, suggesting their potential in therapeutic applications (Bekircan et al., 2015).

Structural Analysis and Compound Interaction

The structural analysis of triazole derivatives is crucial in understanding their properties and potential applications. For instance, Kaur et al. (2013) studied the structure of amicarbazone, a triazole derivative, and its crystal packing, dominated by hydrogen bonds, highlighting the significance of molecular interactions in determining the properties of such compounds (Kaur et al., 2013).

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c1-12-2-5-14(6-3-12)24-9-8-15(25)18(22-24)20-21-19(23-28-20)13-4-7-16-17(10-13)27-11-26-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIACXIYZNOETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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